Peganumine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

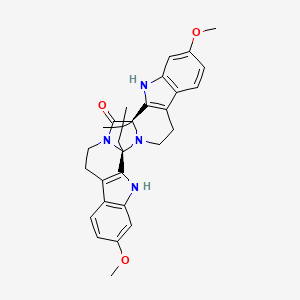

Peganumine A is a dimeric tetrahydro-beta-carboline alkaloid isolated from the seeds of Peganum harmala L. This compound is characterized by its unique octacyclic structure and has shown significant cytotoxic activity against various cancer cell lines, including HL-60 cells .

Preparation Methods

The total synthesis of Peganumine A involves several key steps:

Liebeskind-Srogl Cross-Coupling: This reaction couples a stannane and a thioester to form an N-formamide intermediate.

Passerini Reaction: This three-component reaction forms a tetracyclic intermediate.

Pictet-Spengler Reaction: An enantioselective reaction that forms the final octacyclic structure of this compound.

The overall synthesis involves seven steps and achieves a 33% overall yield

Chemical Reactions Analysis

Peganumine A undergoes several types of chemical reactions:

Oxidation: The Corey-Kim oxidation is used in its synthesis to convert alcohols to aldehydes.

Substitution: The Liebeskind-Srogl cross-coupling involves a substitution reaction where a stannane reacts with a thioester.

Cyclization: The Pictet-Spengler reaction is a cyclization reaction that forms the octacyclic structure.

Common reagents used in these reactions include palladium catalysts, thiourea, and various organic solvents . The major products formed from these reactions are intermediates that lead to the final structure of this compound.

Scientific Research Applications

Peganumine A has several scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and enantioselective reactions.

Biology: Its cytotoxic activity against cancer cell lines makes it a candidate for cancer research.

Medicine: This compound’s selective cytotoxicity suggests potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Peganumine A involves its interaction with cellular targets that lead to cytotoxic effects. It has been shown to selectively inhibit the growth of HL-60 cells, a type of leukemia cell line . The exact molecular targets and pathways involved are still under investigation, but its unique structure likely plays a role in its selective cytotoxicity.

Comparison with Similar Compounds

Peganumine A is unique due to its octacyclic structure and significant cytotoxic activity. Similar compounds include other beta-carboline alkaloids such as Peganumine B-I, which also exhibit cytotoxic and cholinesterase inhibitory activities . this compound stands out due to its specific cytotoxicity against HL-60 cells and its complex synthetic route .

Properties

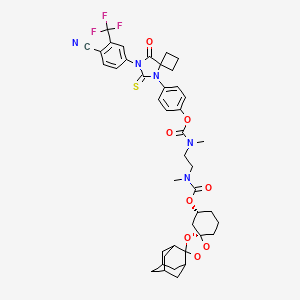

Molecular Formula |

C29H30N4O3 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(1S,15S)-6,20-dimethoxy-29,29-dimethyl-3,13,17,27-tetrazaoctacyclo[13.12.2.01,13.02,10.04,9.015,27.016,24.018,23]nonacosa-2(10),4(9),5,7,16(24),18(23),19,21-octaen-14-one |

InChI |

InChI=1S/C29H30N4O3/c1-27(2)15-28-24-20(18-7-5-16(35-3)13-22(18)30-24)9-11-32(28)26(34)29(27)25-21(10-12-33(28)29)19-8-6-17(36-4)14-23(19)31-25/h5-8,13-14,30-31H,9-12,15H2,1-4H3/t28-,29+/m1/s1 |

InChI Key |

GOEMZMDFIRAABC-WDYNHAJCSA-N |

Isomeric SMILES |

CC1(C[C@@]23C4=C(CCN2C(=O)[C@]15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

Canonical SMILES |

CC1(CC23C4=C(CCN2C(=O)C15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)